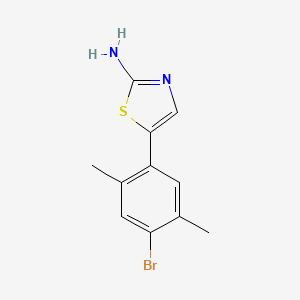
5-(4-Bromo-2,5-dimethylphenyl)thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Bromo-2,5-dimethylphenyl)thiazol-2-amine is an organic compound with the molecular formula C11H11BrN2S and a molecular weight of 283.19 g/mol . It is a thiazole derivative, characterized by the presence of a thiazole ring substituted with a bromo-dimethylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromo-2,5-dimethylphenyl)thiazol-2-amine typically involves the reaction of 2-bromo-5-methylthiazole with 4-bromo-2,5-dimethylphenylamine under specific conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol or dimethylformamide. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-(4-Bromo-2,5-dimethylphenyl)thiazol-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the thiazole ring can be achieved using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Sodium hydroxide, ethanol, reflux conditions.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, room temperature.
Reduction: Lithium aluminum hydride, tetrahydrofuran, low temperature.
Major Products Formed
Substitution: Various substituted thiazole derivatives.
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazole derivatives.
Scientific Research Applications
5-(4-Bromo-2,5-dimethylphenyl)thiazol-2-amine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, including anticancer and antifungal compounds.
Material Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 5-(4-Bromo-2,5-dimethylphenyl)thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it can modulate receptor activity by binding to receptor sites and altering their conformation and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Bromo-2-methoxyphenyl)thiazol-2-amine
- 5-Bromo-4-(2,5-dimethylphenyl)thiazol-2-amine
- 2-Amino-5-bromo-4-methylthiazole
Uniqueness
5-(4-Bromo-2,5-dimethylphenyl)thiazol-2-amine is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its bromo-dimethylphenyl group enhances its reactivity and potential for diverse chemical modifications .
Properties
Molecular Formula |
C11H11BrN2S |
|---|---|
Molecular Weight |
283.19 g/mol |
IUPAC Name |
5-(4-bromo-2,5-dimethylphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C11H11BrN2S/c1-6-4-9(12)7(2)3-8(6)10-5-14-11(13)15-10/h3-5H,1-2H3,(H2,13,14) |
InChI Key |
OBZBNXZOHIHOJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)C2=CN=C(S2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


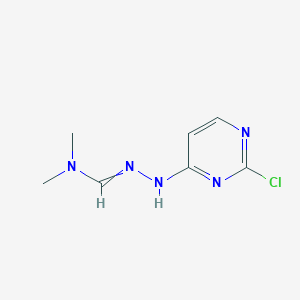
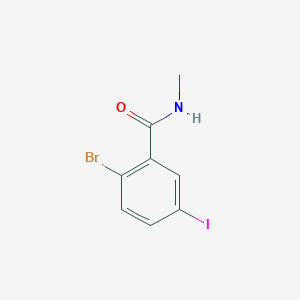
![2',6'-Dimethyl-[1,1'-biphenyl]-3,5-dicarbaldehyde](/img/structure/B14777730.png)
![4,4,5,5-Tetramethyl-2-(4-phenylbicyclo[2.1.1]hexan-1-yl)-1,3,2-dioxaborolane](/img/structure/B14777735.png)

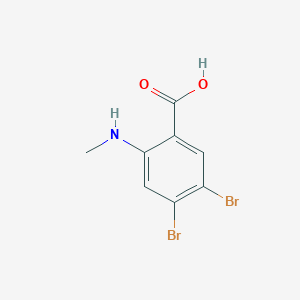

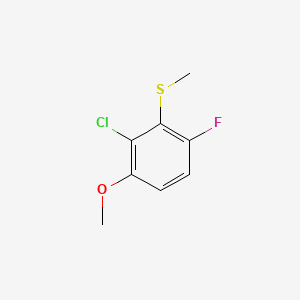
![2-amino-N-[(4-cyanophenyl)methyl]propanamide](/img/structure/B14777775.png)
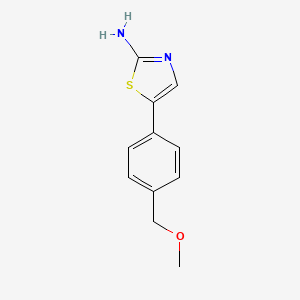
![2-Amino-N-(((S)-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-methylbutanamide](/img/structure/B14777787.png)
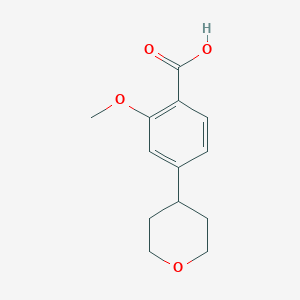
![(7aR)-7a-methyl-3-phenyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]oxazol-5-one](/img/structure/B14777809.png)
![(1R,4S)-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid](/img/structure/B14777814.png)
